molecular formula C16H17FN2O3S2 B2510270 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one CAS No. 1021079-33-3

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one

Cat. No.: B2510270
CAS No.: 1021079-33-3
M. Wt: 368.44
InChI Key: LFFZREDXLQFMCA-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorophenylpiperazine with thiophene-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the sulfonyl group, yielding thiophene derivatives

Scientific Research Applications

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(thiophene-2-sulfonyl)ethan-1-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c17-13-4-1-2-5-14(13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-6-3-11-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFZREDXLQFMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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